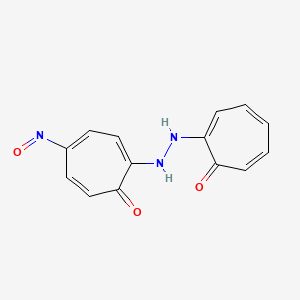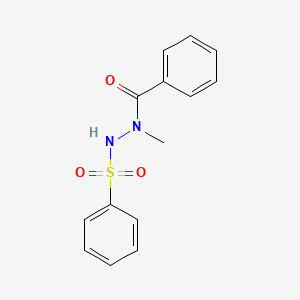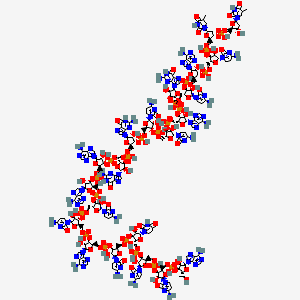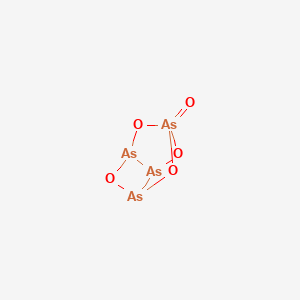
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a hydrochloride salt .
Preparation Methods
The synthesis of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves multiple steps. The general synthetic route includes the reaction of benzamidine with various haloketones to form 2,4-disubstituted imidazoles . The specific reaction conditions and industrial production methods for this compound are not widely documented, but typically involve standard organic synthesis techniques such as condensation reactions, purification, and crystallization.
Chemical Reactions Analysis
Benzamidine derivatives, including Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride, undergo various types of chemical reactions:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with benzamidine derivatives.
Common Reagents and Conditions: Typical reagents include haloketones, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and pH levels.
Scientific Research Applications
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest.
Biology: Acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases.
Industry: Utilized in the synthesis of various chemical compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves its role as a competitive inhibitor. It binds to the active site of enzymes such as trypsin, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This interaction is crucial in various biochemical processes and pharmaceutical applications.
Comparison with Similar Compounds
Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride can be compared with other benzamidine derivatives:
Benzamidine: The simplest aryl amidine with the formula C6H5C(NH)NH2.
N’-Allyl-N-(p-(2-(diisopropylamino)ethoxy)phenyl)benzamidine: Contains similar structural elements but with different substituents.
2-(Diisopropylamino)ethyl methacrylate: Used in nanoparticle synthesis for drug delivery applications.
These compounds share similar core structures but differ in their substituents and specific applications, highlighting the uniqueness of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride in its specific uses and properties.
Properties
CAS No. |
80784-95-8 |
|---|---|
Molecular Formula |
C27H35Br2N3S |
Molecular Weight |
593.5 g/mol |
IUPAC Name |
2-[4-[anilino(phenyl)methylidene]azaniumylphenyl]sulfanylethyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C27H33N3S.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H |
InChI Key |
CXICPDHLXRKZQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCSC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
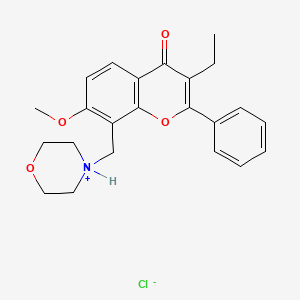
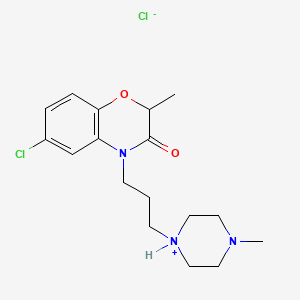
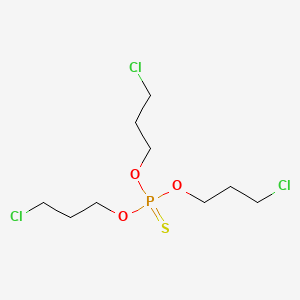

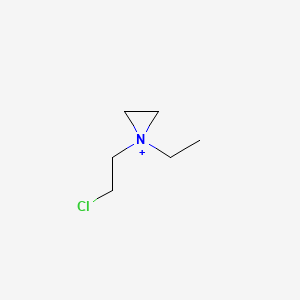
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
